7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Description
7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS: 52333-31-0) is a halogenated heterocyclic compound with the molecular formula C₇H₃BrClN₃. Its structure features a pyrido[2,3-b]pyrazine core substituted with bromine and chlorine at positions 7 and 6, respectively (Figure 1). The tetrahydropyrido moiety reduces aromaticity, enhancing solubility and reactivity compared to fully aromatic analogues .
Properties
Molecular Formula |
C7H7BrClN3 |
|---|---|
Molecular Weight |
248.51 g/mol |
IUPAC Name |
7-bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H7BrClN3/c8-4-3-5-7(12-6(4)9)11-2-1-10-5/h3,10H,1-2H2,(H,11,12) |
InChI Key |
AKFAYHHXCAZRDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC(=C(C=C2N1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a brominated and chlorinated pyridine derivative with a suitable amine can lead to the formation of the desired pyrazine ring system.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can lead to more complex ring systems.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential lead compound for drug discovery.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogenated Pyrido[2,3-b]pyrazine Derivatives
7-Bromo-6-iodo-2,3-diphenylpyrido[2,3-b]pyrazine (4b)
- Synthesis : Produced via iodine substitution of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine (4a) using I₂ and Na₂S₂O₃, yielding 5% .
- Key differences :
- Higher steric hindrance due to iodine substitution reduces reactivity and synthetic yield compared to the chloro-bromo analogue.
- Diphenyl groups enhance π-stacking but reduce solubility.
8-Bromo-7-iodo-2,3-diphenylpyrido[3,4-b]pyrazine (3b)
- Synthesis : Achieved via iodine substitution of 8-bromo-2,3-diphenylpyrido[3,4-b]pyrazine (3a) with 67% yield .
- Key differences :
- Pyrido[3,4-b]pyrazine core alters electronic properties, increasing electrophilicity at position 6.
- Higher yield suggests better compatibility of iodine with the pyrido[3,4-b]pyrazine scaffold.
Non-Halogenated Pyrido[2,3-b]pyrazine Derivatives
2,3-Diphenyl-8-(2-thienyl)pyrido[2,3-b]pyrazine (2d)
- Synthesis : Suzuki coupling of 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine (2b-I) with 2-thienylboronic acid yields 75% .
- Key differences :
- Thienyl substitution introduces sulfur-based conjugation, altering optoelectronic properties.
- Higher synthetic efficiency compared to halogenated derivatives due to Pd-catalyzed coupling.
8-(N-Pyrrolyl)-2,3-diphenylpyrido[2,3-b]pyrazine (2i)
Bioactive Pyrido[2,3-b]pyrazine Analogues
3-(3'-Nitrophenyl)pyrido[2,3-b]pyrazine (6n)
- Bioactivity : Dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values of 0.466 μM and 1.89 μM , respectively .
- Key differences :
- Nitrophenyl group enhances electron-withdrawing effects, critical for enzyme inhibition.
- Absence of halogens reduces metabolic stability compared to bromo-chloro derivatives.
Comparative Analysis Table
Key Findings and Implications
Halogen Effects : Bromine and chlorine substituents in the target compound improve metabolic stability and electrophilicity compared to iodine or phenyl derivatives, making it suitable for drug development .
Synthetic Challenges : Low yields in iodine-substituted derivatives (e.g., 4b, 5%) highlight the sensitivity of pyrido[2,3-b]pyrazine scaffolds to steric hindrance .
Bioactivity : Nitrophenyl and thienyl analogues demonstrate superior enzyme inhibition and optoelectronic properties, respectively, but lack the balanced reactivity of bromo-chloro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
